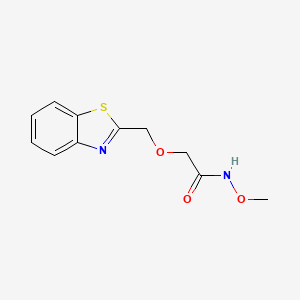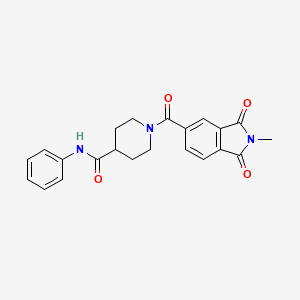
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as MDPV, is a synthetic cathinone that has been classified as a designer drug. It is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide acts primarily as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine is responsible for the stimulant and euphoric effects of the drug. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects. It increases dopamine, norepinephrine, and serotonin levels in the brain, leading to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has advantages and limitations for lab experiments. Its potency and selectivity as a dopamine reuptake inhibitor make it useful for studying dopamine dysregulation and related disorders. However, its potential for abuse and toxicity make it difficult to use in animal studies and clinical trials.
Direcciones Futuras
There are many future directions for research on 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of ADHD, depression, and anxiety. Another area of interest is its potential for abuse and addiction, and the development of treatments for 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide addiction. Finally, there is a need for further research on the long-term health effects of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide use, particularly in relation to cardiovascular and neurological health.
Métodos De Síntesis
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the condensation of 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-2-pyrrolidinyl ethanone with phenylhydrazine followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent dopamine reuptake inhibitor, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation. 1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide has also been studied as a potential treatment for depression and anxiety.
Propiedades
IUPAC Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-21(28)17-8-7-15(13-18(17)22(24)29)20(27)25-11-9-14(10-12-25)19(26)23-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODCYOBMZXKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-dioxoisoindole-5-carbonyl)-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
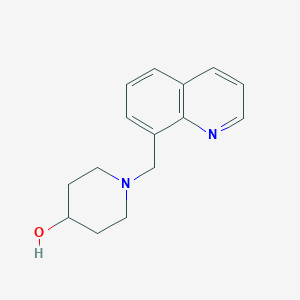

![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
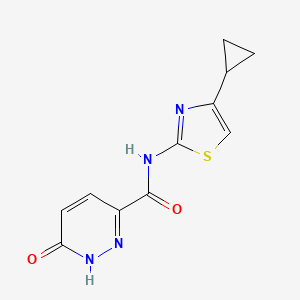
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)
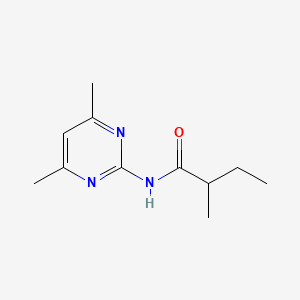
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
